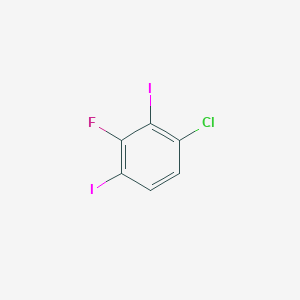
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Introduction of Mercapto Group: The mercapto group (-SH) can be introduced through a nucleophilic substitution reaction using thiol reagents like thiourea or hydrogen sulfide (H2S).
Formation of Bromomethyl Group: The bromomethyl group can be introduced by reacting the phenyl ring with formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Final Assembly: The final step involves the coupling of the brominated phenyl ring with a propan-2-one moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH4) can be used.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include alcohols or reduced carbonyl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The mercapto group and carbonyl group can undergo redox reactions, affecting the compound’s reactivity and stability.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by covalently modifying active site residues.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.
Bromoacetone: A brominated ketone with similar functional groups.
1-Bromo-3-chloropropane: A halogenated propane with both bromine and chlorine atoms.
Uniqueness
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is unique due to its combination of brominated phenyl ring, mercapto group, and bromomethyl group
Propiedades
Fórmula molecular |
C10H10Br2OS |
|---|---|
Peso molecular |
338.06 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-7-2-1-3-10(14)9(7)4-8(13)6-12/h1-3,14H,4-6H2 |
Clave InChI |
JOQVQWSIQFCMBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CC(=O)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















